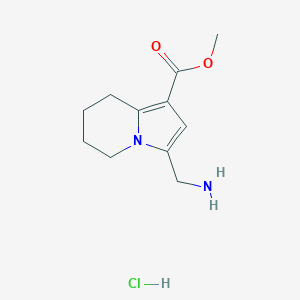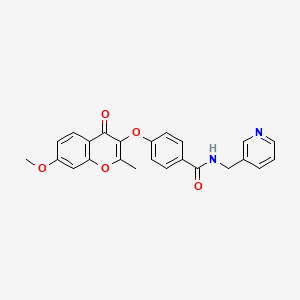![molecular formula C18H18FN3O2 B2686952 ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate CAS No. 915189-64-9](/img/structure/B2686952.png)
ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-fluorobenzyl group and an ethyl carbamate moiety. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of 2-Fluorobenzyl Group: The benzimidazole intermediate is then alkylated with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.
Carbamoylation: The final step involves the reaction of the alkylated benzimidazole with ethyl chloroformate to introduce the ethyl carbamate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent recycling and waste minimization are also critical aspects of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate can undergo oxidation reactions, typically at the benzimidazole ring or the benzylic position.
Reduction: Reduction reactions may target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new C-N, C-S, or C-O bonds.
Wissenschaftliche Forschungsanwendungen
Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its efficacy as a therapeutic agent for various diseases, including parasitic infections and cancer.
Industry: It finds applications in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction often disrupts critical biological pathways, leading to the desired therapeutic effects. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or nucleic acids in pathogens.
Vergleich Mit ähnlichen Verbindungen
Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate can be compared with other benzimidazole derivatives such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Benzimidazole: The parent compound without any substitutions.
Albendazole: A well-known benzimidazole derivative used as an anthelmintic.
The uniqueness of this compound lies in its specific substitutions, which confer distinct biological activities and chemical properties compared to its analogs.
Eigenschaften
IUPAC Name |
ethyl N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-2-24-18(23)20-11-17-21-15-9-5-6-10-16(15)22(17)12-13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPRNIBENJGWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
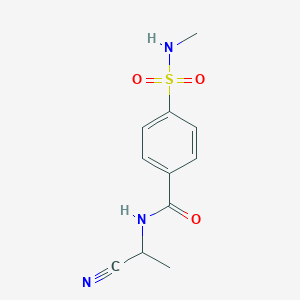
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2686872.png)
![2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2686873.png)
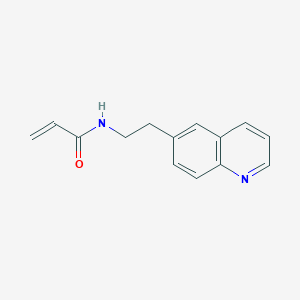
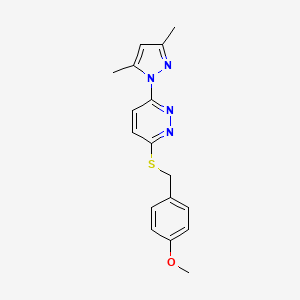
![2-(3,4-dimethoxybenzenesulfonyl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2686881.png)
![1-(2,2-diphenylacetyl)-3-[(oxolan-2-yl)methyl]thiourea](/img/structure/B2686882.png)

![2-(3,4-dimethoxyphenyl)-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686886.png)
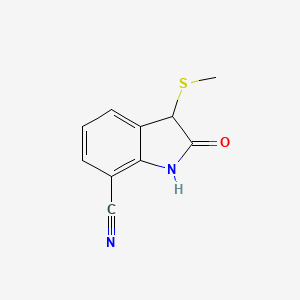
![Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2686888.png)
